

Spectroscopic Data for α -Fenchene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *alpha-Fenchene*

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This technical guide provides a comprehensive overview of the key spectroscopic data for α -fenchene (IUPAC name: 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane), a bicyclic monoterpene found in various plant essential oils.^[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and analysis of α -fenchene in research and development settings.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆	[2][3]
Molecular Weight	136.23 g/mol	[2]
CAS Number	471-84-1	[2][3]
IUPAC Name	7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane	[2][3]
Boiling Point	152-157 °C at 750 Torr	[4]
Density	0.8616 g/cm ³ at 20 °C	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Precise, experimentally derived NMR data for α -fenchene is not readily available in public literature. The data presented below is based on high-quality computational predictions, which serve as a reliable reference for structural elucidation.

^{13}C NMR Spectroscopy Data (Predicted)

The predicted ^{13}C NMR spectrum provides insights into the carbon skeleton of α -fenchene. The chemical shifts (δ) are reported in parts per million (ppm).

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1	50.2
C2	159.9
C3	35.1
C4	45.1
C5	26.0
C6	32.5
C7	40.2
C8 (exo-C=CH ₂)	100.3
C9 (C7-CH ₃)	21.9
C10 (C7-CH ₃)	24.9

Note: Data is predicted and should be used as a reference for spectral interpretation. Actual experimental values may vary based on solvent and other conditions.

^1H NMR Spectroscopy Data (Predicted)

The predicted ^1H NMR spectrum reveals the proton environments within the α -fenchene molecule. Chemical shifts (δ) are reported in ppm, and typical coupling constants (J) for similar

structural motifs are provided for reference.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity (Predicted)	Typical Coupling Constant (J, Hz)
H1	2.62	m	-
H3 (endo)	1.85	m	-
H3 (exo)	1.25	m	-
H4	1.95	m	-
H5 (endo)	1.60	m	-
H5 (exo)	1.40	m	-
H6 (endo)	1.70	m	-
H6 (exo)	1.50	m	-
=CH ₂ (a)	4.65	s	Geminal: 0-3
=CH ₂ (b)	4.45	s	Geminal: 0-3
7-CH ₃ (a)	1.05	s	-
7-CH ₃ (b)	1.00	s	-

Note: Data is predicted. Multiplicities are complex due to the rigid bicyclic system. "m" denotes a multiplet. Coupling constants are typical values for the described proton relationships.[5][6][7]

Infrared (IR) Spectroscopy Data

The gas-phase IR spectrum of α -fenchene from the NIST/EPA Gas-Phase Infrared Database provides characteristic absorption bands for its functional groups.[3]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3075	Medium	=C-H Stretch (alkene)
2870-2960	Strong	C-H Stretch (alkane)
~1655	Medium	C=C Stretch (exocyclic methylene)
~1450	Medium	-CH ₂ - Scissoring
~1365	Medium	-C(CH ₃) ₂ Bending (gem-dimethyl)
~875	Strong	=CH ₂ Out-of-plane bend

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of α -fenchene is characterized by a distinct fragmentation pattern, which is crucial for its identification, especially in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).^[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
136	25	[M] ⁺ (Molecular Ion)
121	30	[M-CH ₃] ⁺
93	100	[M-C ₃ H ₇] ⁺ (Base Peak)
91	55	[C ₇ H ₇] ⁺ (Tropylium ion)
79	40	[C ₆ H ₇] ⁺
77	35	[C ₆ H ₅] ⁺ (Phenyl cation)
67	20	[C ₅ H ₇] ⁺

Experimental Protocols

The following sections provide standardized methodologies for the spectroscopic analysis of α -fenchene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified α -fenchene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** 0-12 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64, depending on sample concentration.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - **Spectral Width:** 0-220 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024-4096, due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0

ppm.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For Attenuated Total Reflectance (ATR-FTIR), apply a small drop of neat liquid α -fenchene directly onto the ATR crystal. For gas-phase analysis, inject a small amount into an evacuated gas cell.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an appropriate accessory (e.g., ATR unit or gas cell).
- **Data Acquisition:**
 - **Spectral Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** Average 16-32 scans to improve the signal-to-noise ratio.
 - **Background:** Collect a background spectrum of the clean, empty ATR crystal or gas cell prior to sample analysis.
- **Data Processing:** The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

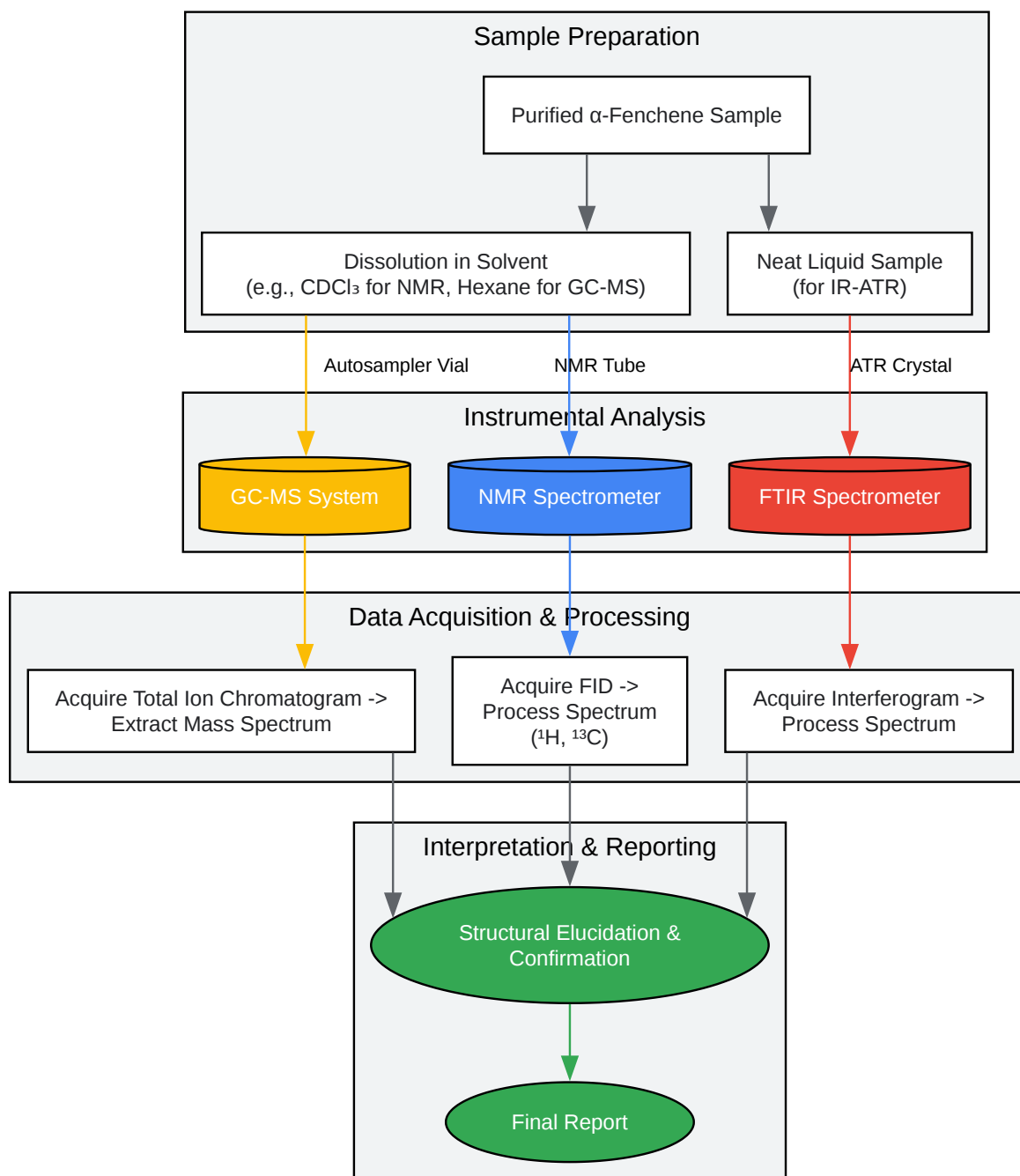
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of α -fenchene (e.g., 100 $\mu\text{g/mL}$) in a volatile organic solvent such as hexane or dichloromethane.
- **Instrumentation:** Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).

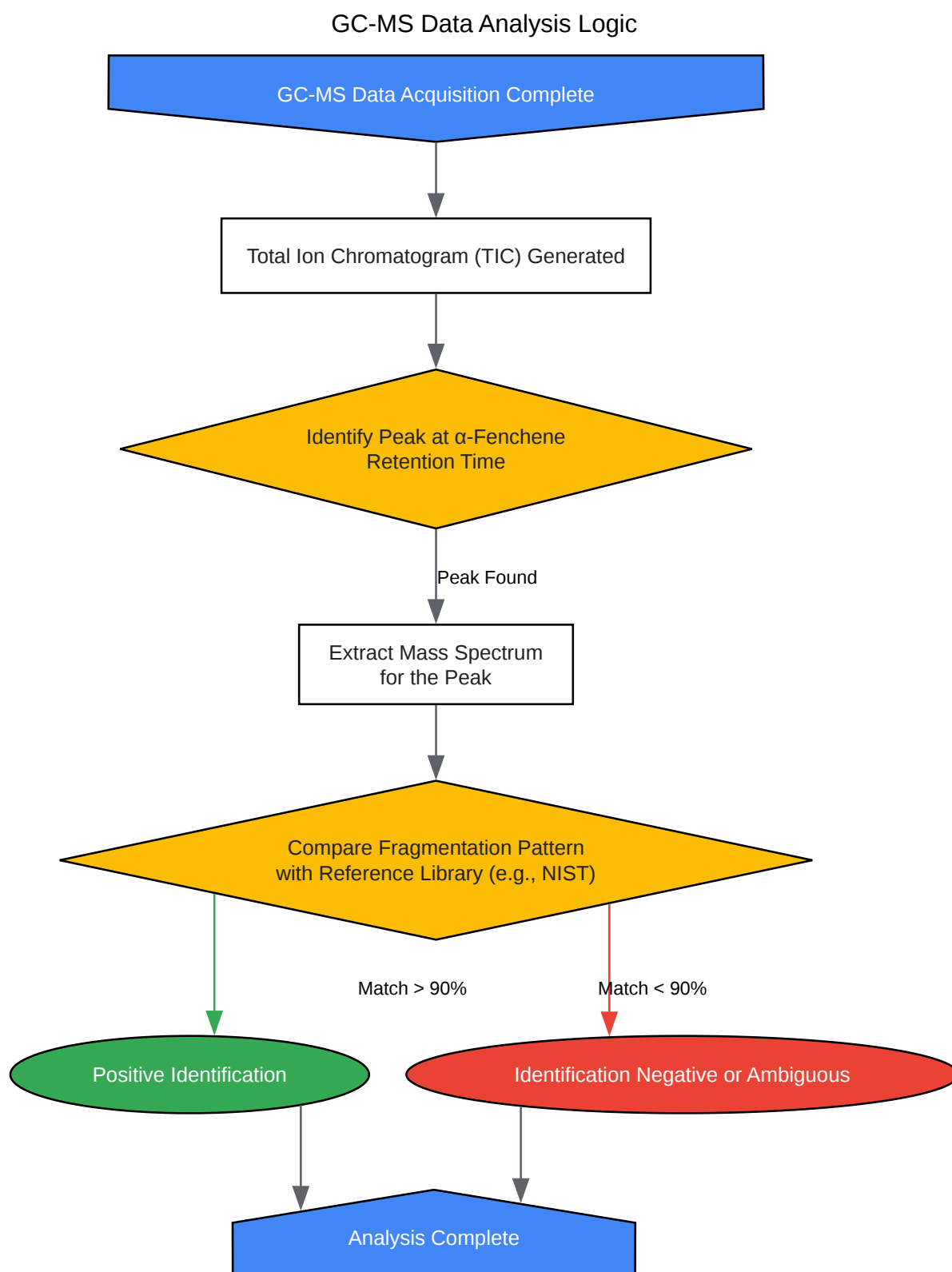
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C (hold for 2 min), then ramp at 5-10 °C/min to 250 °C (hold for 5 min).
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 35 to 400.
- Data Analysis: Identify the peak corresponding to α -fenchene based on its retention time. Analyze the resulting mass spectrum and compare the fragmentation pattern to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes described.

General Workflow for Spectroscopic Analysis of α -Fenchene[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.



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Caption: GC-MS data analysis logic.

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